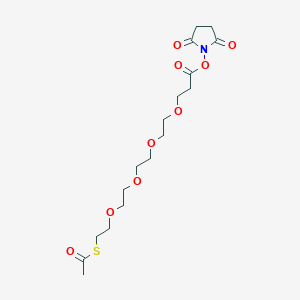
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester is a reactive compound widely used in scientific research. It is known for its ability to label amino acids, proteins, and other biological molecules, making it a valuable tool in various fields such as chemistry, biology, and medicine .
作用机制
Target of Action
Result of Action
The result of the action of this compound is the successful labeling of amino acids, proteins, and other biological molecules, enabling their visualization under specific conditions. This allows researchers to track these molecules and study their behavior in various biological contexts.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive substances . As a research tool, it is typically used under controlled laboratory conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester involves multiple steps. One common method includes the reaction of polyethylene glycol (PEG) with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the succinimidyl ester .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester undergoes various types of reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: In aqueous conditions, the succinimidyl ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Amide Formation: When reacted with amines, the major product is an amide.
Thioester Formation: When reacted with thiols, the major product is a thioester.
科学研究应用
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester is used in various scientific research applications:
Chemistry: It is used as a labeling reagent for the modification of molecules.
Biology: It is employed in the labeling of proteins and peptides for detection and analysis.
Medicine: It is used in the development of diagnostic assays and therapeutic agents.
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds also contain the reactive succinimidyl ester group and are used for similar applications.
Maleimide Derivatives: These compounds react with thiols to form stable thioether bonds and are used for protein labeling.
Uniqueness
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester is unique due to its polyethylene glycol (PEG) backbone, which imparts water solubility and reduces non-specific binding. This makes it particularly useful in biological applications where solubility and specificity are crucial .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9S/c1-14(19)28-13-12-26-11-10-25-9-8-24-7-6-23-5-4-17(22)27-18-15(20)2-3-16(18)21/h2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXCZLCOQODDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














